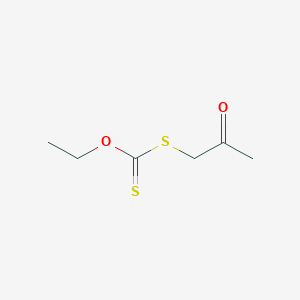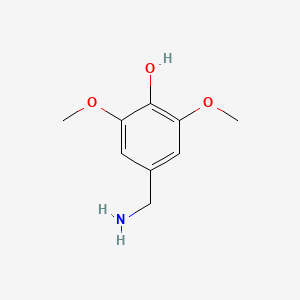
4-(Aminomethyl)-2,6-dimethoxyphenol
Overview
Description
“4-(Aminomethyl)benzoic acid” is an organic compound that can serve as a type 2 antifibrinolytic agent used in the treatment of fibrotic skin disorders . It’s also called 4-carboxybenzylamine, which can protect blood platelet in extracorporal circulation, decrease hemorrhage, and guard against the secondary hyphema .
Synthesis Analysis
The synthesis of “4-(Aminomethyl)benzoic acid” involves several steps . Initially, benzyl amine is added to a solution containing yeast glucan. The reaction is sealed and placed in a water bath for 18 hours. The resulting solution is then treated with sodium cyanoborohydride and the reaction is swirled to mix, sealed, and placed in a water bath for another 18 hours .
Molecular Structure Analysis
The molecular structures of “4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline” and “2-methoxy-5-((phenylamino)methyl)phenol” synthesized via Schiff bases reduction route are reported . The compounds consist of asymmetric units of C16H20N2O (1) and C14H15NO2 (2) in orthorhombic and monoclinic crystal systems, respectively .
Physical And Chemical Properties Analysis
Physical properties are characteristics that scientists can measure without changing the composition of the sample under study, such as mass, color, and volume . Chemical properties describe the characteristic ability of a substance to react to form new substances .
Scientific Research Applications
Antioxidant Synthesis and Applications
4-(Aminomethyl)-2,6-dimethoxyphenol is utilized in the synthesis of compounds with antioxidant properties. One study demonstrated the enzymatic modification of 2,6-dimethoxyphenol, a related compound, for creating dimers with high antioxidant capacity. These dimers displayed about twice the antioxidant capacity of the starting substrate, showcasing their potential as bioactive compounds (Adelakun et al., 2012).
Solid-Phase Synthesis
In the realm of solid-phase synthesis, derivatives of 2,6-dimethoxyphenol are instrumental. For instance, 4-Formyl-3,5-dimethoxyphenol, a related compound, is a crucial synthetic intermediate in creating acid-labile linkers and resins for peptide and non-peptide synthesis (Jin et al., 2001).
Luminous Chelates
The compound also finds application in creating luminous chelates, as seen in a study involving 2,6-bis[N,N-bis(carboxymethyl)aminomethyl]-4-benzoylphenol and europium(III). These chelates demonstrated exceptional luminescent properties with long lifetimes, indicating their potential in optical applications (Latva et al., 1996).
Enzymatic Activity in Microorganisms
Research has shown that 2,6-dimethoxyphenol can be utilized to detect oxidase activity in various microorganisms. This can facilitate the study of multiple functions of these proteins in different microbial contexts (Solano et al., 2001).
Catalytic and Electrochemical Studies
4-(Aminomethyl)-2,6-dimethoxyphenol and its derivatives have been studied for their roles in catalysis and electrochemistry. For example, research on binuclear copper(II) complexes derived from dimethylaminomethyl-3,4-dimethylphenol, a similar compound, provided insights into catalytic activity and electrochemical behavior (Kannappan et al., 2003).
Role in Polymerization Processes
The compound is also significant in polymerization processes. A study on the anodic oxidation of 4-Allyl-2,6-dimethoxyphenol, a related compound, highlighted its role in synthesizing various oxidation products including neolignans and arylpropanoids, essential in polymer chemistry (Nishiyama et al., 1983).
Safety and Hazards
The safety data sheet for “4-(Aminomethyl)benzoic acid” indicates that it causes skin irritation and serious eye damage . It may also cause respiratory irritation . It’s advised to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, and avoid ingestion and inhalation .
properties
IUPAC Name |
4-(aminomethyl)-2,6-dimethoxyphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3/c1-12-7-3-6(5-10)4-8(13-2)9(7)11/h3-4,11H,5,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGJYLAHPPGNUGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60549248 | |
| Record name | 4-(Aminomethyl)-2,6-dimethoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60549248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Aminomethyl)-2,6-dimethoxyphenol | |
CAS RN |
4973-51-7 | |
| Record name | 4-(Aminomethyl)-2,6-dimethoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60549248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


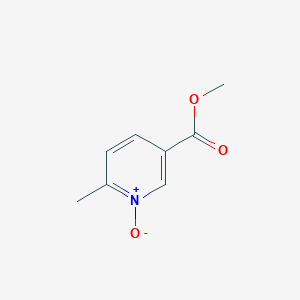
![3-[(4-Methoxy-benzylamino)-methyl]-7-methyl-1H-quinolin-2-one](/img/structure/B3142009.png)
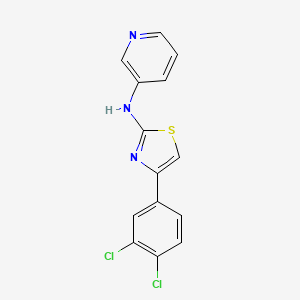
![N-[4-(2-{[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]amino}-1,3-thiazol-4-yl)phenyl]acetamide](/img/structure/B3142037.png)
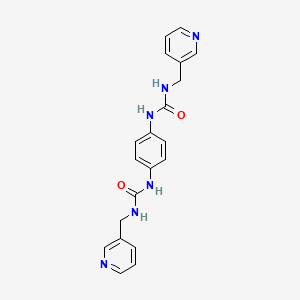

![4-(4-fluorophenyl)-N-[4-(trifluoromethoxy)phenyl]piperazine-1-carboxamide](/img/structure/B3142048.png)
![N-[4-(2-fluorophenyl)piperazine-1-carbothioyl]-4-methylbenzamide](/img/structure/B3142049.png)
![2-[4-(2-fluorophenyl)piperazine-1-carbonyl]cyclohexane-1-carboxylic Acid](/img/structure/B3142057.png)

![Ethyl 2-[(chloroacetyl)amino]-4,5-dihydronaphtho[1,2-b]thiophene-3-carboxylate](/img/structure/B3142074.png)

